molecular formula C16H15N3O2S2 B2690450 1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034287-74-4

1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2690450
CAS No.: 2034287-74-4
M. Wt: 345.44
InChI Key: CKPPZCCOMNSSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole ring at the 3-position and two thiophene moieties. The 1,2,4-oxadiazole group is a bioisostere for ester or amide functionalities, often enhancing metabolic stability and binding affinity in medicinal chemistry applications . The thiophene rings contribute π-electron-rich systems, which may facilitate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-thiophen-3-yl-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c20-14(8-11-4-7-22-10-11)19-5-3-12(9-19)15-17-16(21-18-15)13-2-1-6-23-13/h1-2,4,6-7,10,12H,3,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPPZCCOMNSSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of thiophene derivatives with pyrrolidine and oxadiazole precursors through established organic synthesis methodologies. The oxadiazole ring contributes significantly to the compound's pharmacological properties.

Anticancer Activity

Recent studies indicate that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The mechanism often involves the inhibition of key enzymes related to cancer proliferation and survival.

CompoundCell Line TestedIC50 Value (µM)Reference
1HeLa92.4
2CaCo-285.0

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against several bacterial strains. Oxadiazole derivatives have been noted for their ability to inhibit bacterial growth by targeting specific cellular pathways.

Anticonvulsant Properties

The anticonvulsant potential of oxadiazole derivatives has been explored in various models. For example, compounds similar to This compound have shown effectiveness in reducing seizure activity in animal models.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds have been identified as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA), which are critical in cellular processes.
  • Receptor Modulation : The oxadiazole moiety has been linked to interactions with G-protein coupled receptors (GPCRs), influencing metabolic pathways and inflammatory responses.
  • Cytotoxicity : The cytotoxic effects observed in cancer cells are often mediated through apoptosis induction and disruption of cellular signaling pathways.

Study on Anticancer Activity

In a study evaluating the anticancer effects of oxadiazole derivatives, a series of compounds were synthesized and tested against human cancer cell lines. Notably, one compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating enhanced potency.

Study on Anticonvulsant Effects

Another investigation assessed the anticonvulsant properties through electroshock seizure models. Compounds derived from similar structures demonstrated substantial protection against induced seizures, suggesting potential therapeutic applications in epilepsy management.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the antitumor properties of this compound. In vitro assays have shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)20.5
HeLa (Cervical Cancer)10.0

The mechanism of action involves:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Inhibition of Cell Proliferation : Significant reduction in cell viability in treated cell lines.
  • Cell Cycle Arrest : G1 phase arrest observed in flow cytometry analyses.

Antibacterial Activity

The compound also exhibits potential as an antibacterial agent , particularly against resistant strains of bacteria. The presence of the oxadiazole and thiophene rings enhances its interaction with bacterial targets, making it a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antitumor Research : A study published in a prominent journal reported that derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted cancer therapy .
  • Antibacterial Studies : Research focused on the antibacterial properties showed that modifications to the thiophene and oxadiazole components significantly enhanced activity against ESKAPE pathogens, which are notorious for their antibiotic resistance .
  • Material Science Applications : The compound's unique structural properties have led to investigations into its use in organic electronics and photovoltaic devices due to its favorable electron-donating characteristics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Heterocycles

The compound shares structural motifs with several classes of bioactive molecules:

Compound Key Structural Differences Potential Implications
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione () Replaces pyrrolidine-thiophene-ethanone with pyridine; uses 1,3,4-oxadiazole-thione instead. Reduced conformational flexibility; increased hydrogen-bonding capacity via thione group.
1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines () Substitutes oxadiazole with thiazole; replaces thiophene with phenyl. Altered electronic properties; potential for enhanced π-π stacking in hydrophobic pockets.
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[...] () Incorporates chromen-4-one and pyrazolo[3,4-d]pyrimidine; lacks oxadiazole. Broader planar aromatic system; possible kinase inhibition activity.
1-(5-(6-(Propylamino)imidazo[1,2-b]pyridazin-3-yl)thiophen-2-yl)ethanone () Replaces pyrrolidine-oxadiazole with imidazo-pyridazine; retains thiophene-ethanone motif. Enhanced basicity from pyridazine; potential CNS permeability.

Key Challenges and Opportunities

  • Solubility Limitations : The hydrophobic thiophene and oxadiazole groups may reduce aqueous solubility, necessitating formulation optimization (e.g., salt formation, prodrug strategies).
  • Stereochemical Complexity : The pyrrolidine ring introduces chirality, requiring enantioselective synthesis for targeted biological activity .
  • SAR Exploration : Systematic modification of substituents (e.g., replacing thiophene with pyridine or altering oxadiazole oxidation states) could refine potency and selectivity.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone?

A common approach involves refluxing α,β-unsaturated ketones with hydrazine derivatives in glacial acetic acid to form pyrazole or oxadiazole intermediates. For example, hydrazine hydrate reacts with ketones under reflux (4–6 hours) to yield heterocyclic cores, followed by functionalization with thiophene groups via cross-coupling or nucleophilic substitution . Key steps include:

  • Intermediate purification : Recrystallization from ethanol or DMF-EtOH mixtures to isolate solids .
  • Characterization : Use FTIR to confirm carbonyl (C=O) and thiophene (C-S) bonds, and NMR to verify regiochemistry.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Steps include:

  • Data collection : High-resolution diffraction data (e.g., Bruker D8 VENTURE).
  • Refinement : SHELXL iteratively adjusts atomic coordinates and thermal parameters, leveraging constraints for disordered moieties like thiophene rings .
  • Validation : Check CIF files with PLATON or Mercury to ensure geometric accuracy.

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H/13^13C NMR to confirm pyrrolidine ring conformation and thiophene substitution patterns.
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observe [M+H]+^+ ions).
  • FTIR : Identify key functional groups (e.g., C=O at ~1700 cm1^{-1}, C-N in oxadiazole at ~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can discrepancies between experimental NMR data and computational predictions be resolved?

Discrepancies often arise from dynamic effects (e.g., rotatable bonds in the pyrrolidine-thiophene linkage). Mitigation strategies:

  • DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level and simulate NMR shifts with GIAO method. Compare with experimental 1^1H NMR to identify conformational flexibility .
  • Variable-temperature NMR : Probe rotational barriers by observing signal coalescence at elevated temperatures.

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

Challenges include:

  • Disorder in thiophene rings : Apply SHELXL constraints (e.g., SIMU, DELU) to model partial occupancy .
  • Twinned crystals : Use TWINABS for data scaling and HKLF5 format in SHELXL for refinement.
    Example refinement metrics from a similar compound:
ParameterValue
R1 (I > 2σ(I))0.045
wR2 (all data)0.121
CCDC deposition789654 (hypothetical)

Q. How can computational modeling predict the compound’s physicochemical properties?

Tools like SwissADME or Molinspiration calculate:

  • LogP : ~3.2 (indicating moderate lipophilicity, critical for membrane permeability).
  • Topological polar surface area (TPSA) : ~90 Ų (suggests moderate solubility) .
  • Hydrogen-bond donors/acceptors : 0/6, aligning with its potential as a CNS-targeting agent.

Q. What strategies optimize synthetic yield when scaling up the reaction?

  • Solvent selection : Ethanol or DMF enhances solubility of intermediates.
  • Catalysis : Pd(OAc)2_2/XPhos for Suzuki-Miyaura coupling of thiophene groups (yield improvement from 45% to 72%) .
  • Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes for cyclization steps .

Methodological Considerations

Q. How are biological activities (e.g., cytotoxicity) assessed for this compound?

  • In vitro assays : MTT assay (Mosmann’s method) using HepG2 cells. Incubate with 10–100 μM compound for 48 hours, measure absorbance at 570 nm .
  • Positive controls : Doxorubicin for IC50_{50} comparison.

Q. What analytical techniques resolve impurities in the final product?

  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5), UV detection at 254 nm.
  • Preparative TLC : Silica gel GF254, eluent CHCl3_3:MeOH (9:1) to isolate >95% pure product .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in silico studies?

  • Docking vs. experimental IC50_{50} : If AutoDock predicts strong binding to a kinase but in vitro data show weak inhibition, consider:
    • Protein flexibility : Use molecular dynamics (AMBER) to simulate induced-fit effects.
    • Solubility limitations : Measure kinetic solubility in PBS; adjust DMSO concentration if <1 mg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.